3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 333327-63-2
VCID: VC21450695
InChI: InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28g/mol

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 333327-63-2

Cat. No.: VC21450695

Molecular Formula: C16H11N3O3

Molecular Weight: 293.28g/mol

* For research use only. Not for human or veterinary use.

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - 333327-63-2

Specification

CAS No. 333327-63-2
Molecular Formula C16H11N3O3
Molecular Weight 293.28g/mol
IUPAC Name 3-(3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H
Standard InChI Key AMEPOKMBRWHPGX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the systematic IUPAC name for this compound . This nomenclature clearly indicates the presence of three key structural components: a pyrazole heterocyclic core, a 3-nitrophenyl substituent at position 3 of the pyrazole ring, and a carbaldehyde (formyl) group at position 4. The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 333327-63-2, which enables precise tracking in chemical databases and literature .

Structural Features

The compound exhibits a complex molecular architecture centered around a five-membered pyrazole heterocycle. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with a phenyl group attached to the nitrogen at position 1. Position 3 of the pyrazole ring bears a 3-nitrophenyl group, featuring a nitro substituent at the meta position of this phenyl ring. The carbaldehyde functional group is located at position 4 of the pyrazole ring, introducing aldehyde reactivity to the molecule. This particular arrangement of functional groups creates a unique electronic environment that influences both its physical properties and chemical reactivity.

Physical and Chemical Properties

While specific physical property data for 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is limited in the provided sources, general properties can be inferred from similar pyrazole-carbaldehyde derivatives. Typically, these compounds appear as crystalline solids with moderate to high melting points. The presence of the aldehyde group contributes to the compound's reactivity in condensation reactions, while the nitro group introduces strong electron-withdrawing effects that influence both its reactivity and potential biological interactions .

Synthetic Methodologies

Vilsmeier-Haack Reaction Approach

The most common synthetic route to 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde likely follows the Vilsmeier-Haack reaction methodology, which is extensively documented for the synthesis of pyrazole-4-carbaldehydes . This approach typically begins with the preparation of phenylhydrazones derived from the appropriate 3-nitroacetophenone, followed by treatment with the Vilsmeier-Haack reagent (POCl₃/DMF complex) .

The general synthetic pathway involves:

  • Formation of 3-nitroacetophenone phenylhydrazone from 3-nitroacetophenone and phenylhydrazine

  • Cyclization and formylation using the Vilsmeier-Haack reagent to introduce the carbaldehyde group at position 4 of the pyrazole ring

This synthetic route has been documented for structurally similar compounds such as 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, which can be prepared in good yields from the corresponding methyl ketone hydrazones .

Alternative Synthetic Approaches

An alternative approach for synthesizing structurally similar pyrazole-4-carbaldehydes involves the use of 2,4,6-trichloro triazine in N,N-dimethyl formamide at room temperature, as reported for various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes . Additionally, some pyrazole-4-carbaldehydes have been synthesized through a one-pot procedure involving the Vilsmeier-Haack reaction followed by specific workup conditions to obtain the desired products .

Chemical Reactivity and Transformations

Aldehyde-Based Reactions

The carbaldehyde functional group at position 4 of the pyrazole ring makes 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde highly amenable to various condensation reactions. These include:

Reactions with Active Methylene Compounds

Knoevenagel condensation reactions with compounds containing active methylene groups can produce various derivatives. For instance, reaction with malononitrile or cyanoacetates can lead to the formation of pyrazolylmethylenemalonic derivatives . Similarly, structurally related pyrazole-4-carbaldehydes have been shown to undergo condensation with compounds like dimedone to form tetrahydrochromene derivatives .

Reactions with Nitrogen Nucleophiles

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde would be expected to react with various nitrogen nucleophiles. Structurally similar pyrazole-4-carbaldehydes have been reported to undergo reactions with hydrazine, semicarbazide, thiosemicarbazide, or hydroxylamine to afford the corresponding azomethines, which often exhibit antibacterial and antifungal activities .

Multicomponent Reactions

Based on documented reactivity patterns of similar compounds, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde could participate in various multicomponent reactions:

Biginelli Reaction

The Biginelli coupling reaction involving structurally similar 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate and urea (or thiourea) in the presence of catalysts like FeCl₃·6H₂O or phosphotungstic acid has been reported to afford 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones (or thiones) .

Other Heterocycle Formations

The carbaldehyde group can participate in various cyclization reactions to form fused heterocyclic systems. For example, reactions with specific reagents could potentially yield pyrazolo-pyrimidines, pyrazolo-oxazines, or other complex heterocyclic structures of potential biological interest .

Biological Activity and Applications

Synthetic Versatility

Beyond potential direct biological applications, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a valuable synthetic intermediate. The aldehyde functionality provides a reactive handle for further transformations, making this compound particularly useful in the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, or other fields .

Current Research and Future Directions

Structure-Activity Relationship Studies

Current research on pyrazole-carbaldehyde derivatives focuses on understanding structure-activity relationships, particularly how structural modifications influence biological activity. The specific arrangement of substituents in 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, including the meta-nitro group on the 3-phenyl substituent, could provide valuable insights into such structure-activity relationships when compared with other pyrazole-carbaldehyde derivatives .

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